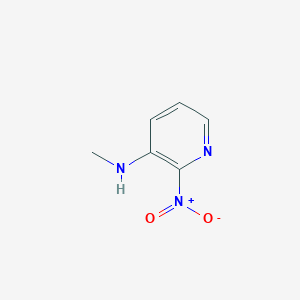

N-methyl-2-nitropyridin-3-amine

描述

Contextual Significance within Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental scaffolds in heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. ontosight.aievitachem.com The introduction of substituents onto the pyridine ring, such as the N-methyl and nitro groups found in N-methyl-2-nitropyridin-3-amine, significantly modifies the ring's electronic properties and reactivity. ontosight.ai

The nitro group, being a strong electron-withdrawing group, deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. ontosight.ai Conversely, the amino group is an activating, electron-donating group. In this compound, the positioning of the nitro group at C2 and the methylamino group at C3 creates a unique electronic environment. This substitution pattern makes the compound a valuable intermediate. For instance, the nitro group can be reduced to an amino group, providing a route to various disubstituted pyridines that are otherwise difficult to synthesize. evitachem.com The presence of these functional groups allows for a wide range of chemical transformations, making compounds like this compound versatile precursors in the synthesis of diverse heterocyclic systems. scielo.br

Overview of Strategic Applications in Organic Synthesis

The strategic importance of this compound in organic synthesis lies in its utility as a precursor for a variety of more complex molecules. Nitropyridine derivatives are frequently employed as intermediates in the synthesis of bioactive compounds. nih.gov

Key synthetic applications include:

Nucleophilic Substitution Reactions: The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates nucleophilic attack, allowing for the displacement of suitable leaving groups or further functionalization. evitachem.com

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding a diamine derivative. This resulting vicinal diamine on the pyridine scaffold is a key precursor for the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. scielo.br

Precursor for Bioactive Molecules: Substituted aminopyridines are valuable starting materials for compounds with medicinal properties. scielo.br For example, related nitropyridine structures have been used in the synthesis of potent inhibitors for enzymes such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are targets in cancer and other diseases. nih.gov The core structure of this compound is found within more complex molecules designed as potential kinase inhibitors. researchgate.net

The general synthesis of such aminopyridines often involves the reaction of a corresponding chloropyridine with an amine. scielo.brnih.gov A straightforward method for preparing aminopyridines is the reaction of 2-halopyridines with substituted or unsubstituted amines, sometimes under reflux conditions without the need for a transition metal catalyst. scielo.br

Historical Perspective of its Research and Development

While a detailed historical timeline for the specific research and development of this compound is not extensively documented in readily available literature, its emergence is tied to the broader exploration of aminonitropyridines in organic and medicinal chemistry. The synthesis of aminopyridine derivatives has been a topic of considerable interest for a long time due to their wide range of applications. scielo.br

Methods for synthesizing aminopyridines, which would be applicable to this compound, have evolved over the years. Early methods often involved harsh reaction conditions. More contemporary approaches focus on milder and more efficient syntheses. For example, the reaction of 2-chloropyridines with amines like N,N-dimethylformamide (DMF) to introduce an amino group has been reported, with some methods requiring a base or a transition metal catalyst like palladium. scielo.br However, simpler, catalyst-free methods involving the refluxing of a chloropyridine with an amide have also been developed, demonstrating the scalability of such processes. scielo.br The study of related compounds, such as N-(4-chlorophenyl)-3-nitropyridin-2-amine and N-(4-methylphenyl)-3-nitropyridin-2-amine, in the early 2010s highlights the ongoing interest in the structural and synthetic aspects of this class of compounds. nih.govresearchgate.net

Scope and Objectives of Current Research on this compound

Current research interest in this compound and its analogs is strongly focused on medicinal chemistry and materials science. The primary objective is to utilize this scaffold for the design and synthesis of novel bioactive molecules.

The key research goals include:

Development of Kinase Inhibitors: A significant area of research is the synthesis of compounds that can act as kinase inhibitors for cancer therapy. For instance, the structurally related N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine has been synthesized and evaluated for its ability to inhibit kinases that have a cysteine residue in the hinge region, such as monopolar spindle 1 (MPS1) kinase, a target in triple-negative breast cancer. researchgate.net

Exploration of Novel Bioactivities: Nitropyridine derivatives are explored for a wide range of potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov Research aims to synthesize and screen libraries of these compounds to identify new therapeutic leads.

Materials Science Applications: Pyridine derivatives are also investigated for their use in the development of new materials like dyes and pigments. ontosight.aimdpi.com The specific photophysical properties of compounds like this compound could be of interest in this field.

Chemical Data for this compound

| Property | Value | Reference |

| CAS Number | 32605-06-4 | biosynth.comapolloscientific.co.uk |

| Molecular Formula | C₆H₇N₃O₂ | biosynth.comsigmaaldrich.com |

| Molecular Weight | 153.14 g/mol | biosynth.combldpharm.com |

| MDL Number | MFCD00223336 | bldpharm.comapolloscientific.co.uk |

Structure

3D Structure

属性

IUPAC Name |

N-methyl-2-nitropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-7-5-3-2-4-8-6(5)9(10)11/h2-4,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJOHCIQXAGJBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303986 | |

| Record name | N-Methyl-2-nitro-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32605-06-4 | |

| Record name | N-Methyl-2-nitro-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32605-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-nitro-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl 2 Nitropyridin 3 Amine

Established Synthetic Pathways to N-Methyl-2-nitropyridin-3-amine

The synthesis of this compound is primarily achieved through well-documented nucleophilic substitution reactions. These methods are reliable and have been foundational in providing access to this and similar compounds.

Conventional Reaction Sequences and Conditions

The most direct and commonly cited synthesis of this compound involves the reaction of a suitable halopyridine with a methylamine (B109427) source. scielo.br A prominent conventional method is the reaction of 2-chloro-3-nitropyridine (B167233) with N-methylformamide. scielo.brresearchgate.net This reaction is typically conducted under reflux conditions, where the N-methylformamide serves as both the reactant and, in some cases, the solvent. scielo.br The chloro group at the C-2 position of the pyridine (B92270) ring is activated by the adjacent electron-withdrawing nitro group, making it susceptible to nucleophilic attack. scielo.br

General synthetic strategies for substituted aminopyridines often involve multi-step sequences. These can include the initial nitration of a pyridine precursor, followed by the introduction of a halogen, which then acts as a leaving group for a subsequent amination step. nih.govmdpi.comgoogle.com For instance, a synthetic sequence could start with 2-aminopyridine (B139424), which is nitrated, followed by hydrolysis and chlorination to yield a chloronitropyridine intermediate, which is then reacted with a methylamine source. google.com Reaction times can vary, with some preparations requiring several hours to reach completion. scielo.br

Precursor Compounds and Reactants Utilized

The selection of precursors is crucial for a successful synthesis. For the direct synthesis of this compound, the key reactants are a 2-halo-3-nitropyridine and a methylaminating agent.

| Precursor/Reactant | Role in Synthesis | Reference |

| 2-Chloro-3-nitropyridine | The primary substrate containing the pyridine core, nitro group, and a leaving group (chlorine). | scielo.brresearchgate.net |

| N-Methylformamide | Serves as the source of the methylamine group. | scielo.brresearchgate.net |

| Methylamine | An alternative nucleophile that can be used directly to introduce the methylamino group. | evitachem.com |

| 2-Amino-3-nitropyridine (B1266227) | A potential precursor that would require a subsequent N-methylation step. | scielo.br |

Isolation and Purification Techniques for this compound

Once the reaction is complete, a systematic work-up and purification procedure is necessary to isolate the target compound in high purity. A typical protocol involves several steps:

Solvent Removal : The reaction mixture is first concentrated under vacuum to remove the bulk of the solvent or excess reactants. scielo.br

Quenching and Extraction : The residue is cooled and quenched, often with ice water. The aqueous mixture is then extracted with an organic solvent, such as ethyl acetate, to transfer the desired product into the organic phase. scielo.br

Washing and Drying : The combined organic layers are washed with water or brine to remove any remaining water-soluble impurities. The organic phase is subsequently dried using an anhydrous drying agent like sodium sulfate. scielo.br

Final Purification : After filtering off the drying agent and evaporating the solvent, the crude product is typically purified by column chromatography on silica (B1680970) gel to yield the pure this compound. scielo.br In some cases, recrystallization from a suitable solvent system can also be employed. chemicalbook.com

Advanced Synthetic Approaches and Innovations

Recent developments in chemical synthesis have emphasized the need for more efficient, cost-effective, and environmentally benign processes. These principles are being applied to the synthesis of heterocyclic compounds like this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several aspects align with this philosophy.

The aforementioned synthesis from 2-chloro-3-nitropyridine and N-methylformamide can be considered a step towards a greener process as it proceeds without the need for a transition metal catalyst or a base. scielo.brresearchgate.net This simplifies the reaction setup and purification, while also avoiding waste associated with heavy metals and strong bases. scielo.br

Further advancements in green chemistry for related syntheses include:

Solvent Selection : The use of safer, bio-based solvents like Cyrene™ as alternatives to traditional polar aprotic solvents (e.g., DMF, DMSO) is an active area of research. rsc.org

Solvent-Free Reactions : Performing reactions in a solvent-less or "dry media" state can significantly reduce waste and simplify product isolation. researchgate.net

Biotransformation : The use of microorganisms or enzymes to perform specific chemical transformations represents a novel green approach. For instance, microbial transformations have been used on similar pyridine derivatives to introduce functional groups with high selectivity under mild aqueous conditions. nih.gov

Catalytic Methods for Enhanced Efficiency

While a catalyst-free synthesis for this compound is established, catalytic methods are a cornerstone of modern organic synthesis for enhancing efficiency. For the synthesis of aminopyridines in general, transition-metal catalysis, particularly with palladium, is a common strategy for forming C-N bonds. scielo.brnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be applied to the synthesis of this compound. Such a reaction might involve coupling 2-chloro-3-nitropyridine with methylamine in the presence of a palladium catalyst and a suitable ligand. These methods can often proceed under milder conditions and with lower reaction times than non-catalytic alternatives, although they introduce the need to remove the metal catalyst from the final product. mdpi.com The development of efficient and reusable catalysts remains a key goal in this field.

Flow Chemistry Applications in this compound Production

While specific literature detailing the flow chemistry synthesis of this compound is not abundant, the application of continuous flow technology to the synthesis of nitropyridines and related heterocyclic compounds is well-documented and demonstrates significant potential for this specific target molecule. Flow chemistry offers several advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitrations. beilstein-journals.org

The continuous flow synthesis of 4-nitropyridine, for example, has been successfully achieved in a two-step process starting from pyridine N-oxide. researchgate.net This method utilizes a microreactor system to safely handle the highly energetic nitration product, achieving an 83% yield and a high throughput of 0.716 kg per day with excellent selectivity, avoiding the formation of the 2-nitropyridine (B88261) by-product. researchgate.net Such a system minimizes the accumulation of hazardous intermediates, a key safety feature. researchgate.net

Furthermore, continuous-flow methodologies have been applied to the synthesis of other heterocyclic compounds, including those involving Meerwein arylation of heterocyclic amines like 3-aminopyridines. acs.org Flow reactors have also been used for the synthesis of imidazopyridines, where reagents are pumped through packed beds of catalysts and scavengers to produce the desired products with high efficiency and purity. acs.org The nitration of various aromatic compounds, including pyridine-N-oxide, has been shown to be more efficient in continuous flow reactors compared to batch processes, often resulting in higher yields and shorter reaction times. beilstein-journals.org

Given that the synthesis of this compound often involves nitration or the handling of energetic nitrated precursors, flow chemistry presents a compelling case for its production. The enhanced heat and mass transfer in microreactors allow for precise temperature control, which is critical for managing exothermic nitration reactions and improving regioselectivity. The ability to safely scale up production by operating the flow system for longer durations makes it a highly attractive method for both research and industrial applications.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached via several routes, each with its own merits and drawbacks concerning selectivity, yield, and scalability. The two primary strategies are the nucleophilic aromatic substitution of a pre-functionalized nitropyridine and the direct nitration of an aminopyridine precursor.

Evaluation of Reaction Selectivity and Yields

The most common and generally highest-yielding method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with methylamine. ambeed.comopenmedicinalchemistryjournal.com The electron-withdrawing nitro group at the 3-position strongly activates the C2 position of the pyridine ring towards nucleophilic attack, leading to high regioselectivity. In this reaction, the formation of other isomers is generally not observed. mdpi.com

Key advantages of the SNAr route:

High Selectivity: The reaction is highly regioselective for the 2-position due to the activating effect of the adjacent nitro group.

High Yields: Reported yields for this reaction are consistently high, often exceeding 85-98%. mdpi.comambeed.com

In contrast, the direct nitration of N-methyl-2-aminopyridine presents significant challenges in terms of both selectivity and yield. The nitration of aminopyridines is notoriously difficult to control. The reaction is typically carried out in a strong acidic medium (e.g., a mixture of nitric and sulfuric acid), which protonates the pyridine nitrogen, forming a highly deactivated pyridinium (B92312) ion. researchgate.net This deactivation makes the ring less susceptible to electrophilic attack. Furthermore, the directing effects of the amino group and the ring nitrogen can lead to a mixture of products. For instance, the nitration of 2-aminopyridine results in a low yield of the desired 3-nitro isomer, with the 5-nitro isomer being the major product. orgsyn.org This necessitates tedious and often inefficient purification steps.

The table below summarizes a comparison of the primary synthetic routes.

| Synthetic Route | Starting Materials | Typical Yield | Selectivity | Key Considerations |

| Nucleophilic Aromatic Substitution | 2-Chloro-3-nitropyridine, Methylamine | High (88-98.5%) mdpi.comambeed.com | Excellent regioselectivity for the 2-position mdpi.com | Relies on the availability of the halogenated precursor. |

| Direct Nitration | N-Methyl-2-aminopyridine, Nitrating agent (e.g., HNO₃/H₂SO₄) | Low | Poor regioselectivity, mixture of isomers orgsyn.org | Difficult to control; harsh reaction conditions; separation of isomers is challenging. researchgate.netorgsyn.org |

Assessment of Scalability for Research and Industrial Applications

The scalability of a synthetic route is a critical factor for its practical application, both in academic research for producing larger quantities of material and in industrial settings for commercial production.

The nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with methylamine is a highly scalable process. The reaction conditions are generally mild (e.g., 0°C to room temperature), and the reaction times are often short. mdpi.comambeed.com The high yield and selectivity reduce the need for extensive purification, which is a significant advantage for large-scale synthesis. The starting materials, 2-chloro-3-nitropyridine and methylamine, are commercially available, further enhancing the scalability of this route.

Conversely, the direct nitration route is poorly suited for large-scale applications. The low yields and poor selectivity mean that large quantities of starting material are required to produce a small amount of the desired product, making the process economically unviable. The need for cryogenic temperatures to control the exothermic reaction and the complex purification required to separate the isomers add further challenges to scaling up this method. orgsyn.org

The potential application of flow chemistry offers a promising avenue for the industrial-scale production of this compound. As demonstrated with other nitropyridine syntheses, continuous flow reactors can safely handle the exothermic nature of nitration and nucleophilic substitution reactions, improve reaction efficiency, and allow for a seamless transition from laboratory to industrial scale by extending the operation time. beilstein-journals.orgresearchgate.net This approach would likely be applied to the SNAr route, further solidifying its superiority for large-scale synthesis.

Chemical Reactivity and Mechanistic Investigations of N Methyl 2 Nitropyridin 3 Amine

Reactivity of the Nitro Group in N-Methyl-2-nitropyridin-3-amine

The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the pyridine (B92270) ring. It activates the ring for certain transformations and can itself be the site of reaction, most notably through reduction or displacement.

Reductive Transformations to Amino Pyridines

One of the most fundamental transformations of the nitro group in this compound is its reduction to a primary amine, yielding N¹-methylpyridine-2,3-diamine. This diamine is a critical intermediate for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines. mdpi.comnih.gov The reduction can be achieved under various conditions, with common methods including catalytic hydrogenation and the use of reducing agents like tin(II) chloride.

A typical procedure involves the catalytic hydrogenation of this compound using palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov Another effective method employs tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent such as ethanol, often under reflux conditions. mdpi.com

Table 1: Selected Conditions for the Reduction of Nitropyridines

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | 5% Pd/C, H₂ (1 atm), Ethanol, 2 h | N¹-methylpyridine-2,3-diamine | nih.gov |

| 5-bromo-N-methyl-3-nitropyridin-2-amine | SnCl₂·2H₂O, Ethanol, reflux | 5-bromo-N²-methylpyridine-2,3-diamine | mdpi.com |

Mechanisms of Nitro Group Derivatization

Beyond reduction, the nitro group plays a crucial role in other derivatizations. It strongly activates the pyridine ring towards nucleophilic attack, and in some cases, can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. For instance, in related 3-nitropyridine (B142982) systems, the nitro group has been shown to be displaced by sulfur nucleophiles. ntnu.no

A significant mechanistic pathway involving the nitro group is reductive cyclization. In this reaction, the nitro group is reduced in the presence of an electrophile, such as an aldehyde, leading directly to the formation of a new heterocyclic ring. nih.govnih.gov For example, reacting a 2-amino-3-nitropyridine (B1266227) with an aldehyde in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) can yield an imidazo[4,5-b]pyridine derivative in a one-pot synthesis. researchgate.net The proposed mechanism involves the initial reduction of the nitro group to a nitroso or amino group, followed by condensation with the aldehyde and subsequent cyclization and aromatization.

Reactivity of the N-Methylamino Group in this compound

The secondary N-methylamino group is a key nucleophilic center in the molecule, readily participating in reactions such as acylation and alkylation, and playing a pivotal role in cyclization reactions to form fused heterocycles.

Acylation Reactions and Amide Formation

The N-methylamino group of this compound can undergo acylation with acylating agents like acyl chlorides or acid anhydrides to form the corresponding N-substituted amides. researchgate.net This reaction is a standard method for forming amide bonds. In a related synthesis, a 2-amino-3-nitropyridine derivative was successfully amidated as a key step toward the synthesis of complex imidazopyridines. google.com The reaction typically proceeds by nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the acylating agent.

For instance, the reaction of a 2-amino-3-nitropyridine with an acyl chloride, such as cyclopropanecarbonyl chloride, in the presence of a base and a suitable solvent, yields the N-(3-nitropyridin-2-yl)carboxamide. google.com

Alkylation and Other N-Substitutions

Further substitution on the nitrogen of the N-methylamino group is also possible. N-alkylation can be achieved using alkyl halides, though this may require a strong base to first deprotonate the amine, forming a more potent nucleophile. monash.edu A patent has described the N-alkylation of a 2-amido-3-nitropyridine derivative with a substituted benzyl (B1604629) halide as a crucial step in constructing a complex imidazo[4,5-b]pyridine system. google.com This highlights the capacity of the amino group, even when part of an amide, to undergo further substitution.

Role in Cyclization Reactions

The N-methylamino group is fundamental to the construction of the imidazo[4,5-b]pyridine scaffold from this compound. Following the reduction of the ortho-nitro group to an amine, the resulting N¹-methylpyridine-2,3-diamine possesses two adjacent amino groups poised for cyclization. mdpi.com The N-methylamino group acts as one of the key nucleophiles in the subsequent ring-closing step.

The diamine can be reacted with various one-carbon or equivalent electrophiles to form the fused imidazole (B134444) ring. For example, condensation with aldehydes or their equivalents, or cyclization with amides under specific conditions, incorporates the original N-methylamino nitrogen into the newly formed imidazole ring. mdpi.comnih.gov A rhodium-catalyzed reaction between the diamine and an N,N-dimethylacrylamide has been shown to produce a C2-alkylated 3-methyl-3H-imidazo[4,5-b]pyridine derivative. nih.gov

Table 2: Selected Cyclization Reactions to Form Imidazo[4,5-b]pyridines

| Starting Diamine | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 5-bromo-N²-methylpyridine-2,3-diamine | Benzaldehyde, p-benzoquinone, Ethanol, reflux | 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | mdpi.com |

| N¹-methylpyridine-2,3-diamine | N,N-dimethylacrylamide, [Rh(cod)Cl]₂, dppp, Cs₂CO₃, Toluene | N,N-Dimethyl-2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanamide | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro group and the electronegative nitrogen atom within the ring. Conversely, the ring is highly activated towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is a more facile process for this electron-deficient pyridine system. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this compound, the positions of interest for SNAr would be those occupied by a suitable leaving group. For instance, in the analogous compound 2,6-dichloro-3-nitropyridine, nucleophilic attack by an amine occurs preferentially at the C-2 position (ortho to the nitro group) rather than the C-6 position (para to the nitro group), suggesting kinetic control influenced by the inductive effect of the nitro group. stackexchange.com In reactions of 2-R-3-nitropyridines, the nitro group itself can act as a leaving group, being substituted by nucleophiles like thiols. researchgate.net For this compound, if a leaving group were present at the 4, 5, or 6 positions, substitution would likely be favored at the 4 and 6 positions due to activation by the nitro group.

The reactivity of the pyridine ring in this compound is a consequence of the combined electronic effects of the N-methylamino and nitro substituents.

N-Methylamino Group: As an electron-donating group (EDG), the N-methylamino substituent increases the electron density of the pyridine ring through resonance, which would typically enhance susceptibility to electrophilic attack. However, in strongly acidic media, this group can be protonated, transforming it into a deactivating, electron-withdrawing group.

Nitro Group: The nitro group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. It significantly reduces the electron density of the pyridine ring, making it highly deficient in electrons. This deactivation is more pronounced at the ortho and para positions relative to the nitro group. Consequently, the ring is strongly deactivated towards electrophiles but highly activated towards nucleophiles. stackexchange.com

The opposing effects of these two substituents create a "push-pull" system. The N-methylamino group pushes electron density into the ring, while the nitro group pulls it out. This polarization makes the molecule susceptible to specific reactions. For nucleophilic aromatic substitution, the presence of the nitro group is the dominant factor, making the pyridine ring a good substrate for such reactions. rsc.org

Transition Metal-Catalyzed Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct studies on this compound are limited, research on analogous compounds provides valuable insights.

For cross-coupling reactions to occur, a suitable leaving group, typically a halide, is required on the pyridine ring. A closely related compound, 5-bromo-N-methyl-3-nitropyridin-2-amine , has been successfully utilized in Suzuki cross-coupling reactions. mdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. For 5-bromo-N-methyl-3-nitropyridin-2-amine, coupling with various arylboronic acids can be achieved.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 85-95 | Moderate to good | google.com |

| Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good | nih.gov |

This table presents data for the analogous compound 5-bromo-2-methylpyridin-3-amine (B1289001) and general conditions for nitrogen-rich heterocycles.

Sonogashira Coupling: The Sonogashira coupling reaction between a terminal alkyne and an aryl or vinyl halide is catalyzed by palladium and copper complexes. This reaction has been successfully applied to 2-amino-3-bromopyridines, suggesting that a bromo-derivative of this compound would also be a suitable substrate. nih.govresearchgate.net

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 72-96 | nih.govresearchgate.net |

This table presents data for the coupling of 2-amino-3-bromopyridines with terminal alkynes.

Recent advancements have shown that distal C-H bonds in pyridines can be functionalized. For instance, Rh(III)-catalyzed alkenylation of picolinamide (B142947) derivatives has been reported. acs.org Given the directing group capabilities of amide functionalities, derivatization of the N-methylamino group could potentially enable directed C-H activation at a specific position on the ring. However, the strong electronic influence of the nitro group would significantly impact the regioselectivity of such reactions. Vicarious nucleophilic substitution (VNS) is another method for C-H functionalization of nitropyridines, where a carbanion bearing a leaving group attacks the ring, followed by elimination to afford the alkylated product. Current time information in Chatham County, US.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of nucleophilic aromatic substitution on nitropyridines have been studied for various systems, providing a framework for understanding the reactivity of this compound.

Reaction Kinetics: The reactions of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) with arenethiolates follow second-order kinetics, consistent with an addition-elimination (SNAr) mechanism. rsc.org The rate of these reactions is dependent on the nature of the nucleophile. Kinetic studies on the reaction of 2-chloro-5-nitropyridine with anilines and piperidine (B6355638) have also been reported, showing varying degrees of base catalysis depending on the solvent and nucleophile. In general, the reaction rates are influenced by the solvent polarity, with faster rates observed in more polar aprotic solvents like DMSO compared to non-polar solvents. It is established that for nucleophilic substitution on nitropyridines, the para-like isomers (e.g., 2-chloro-5-nitropyridine) react faster than the ortho-like isomers (e.g., 2-chloro-3-nitropyridine). rsc.org

N Methyl 2 Nitropyridin 3 Amine As a Versatile Chemical Building Block

Utilization in the Synthesis of Heterocyclic Scaffolds

The strategic placement of the nitro and methylamino groups on the pyridine (B92270) ring of N-methyl-2-nitropyridin-3-amine makes it a powerful tool for synthetic chemists. These functional groups can be readily transformed or can participate in a variety of chemical reactions to generate more complex molecular architectures.

Pyridine-Derived Ring Systems

This compound serves as a key starting material for the synthesis of various pyridine-based ring systems. The reactivity of the nitro group, often following its reduction to an amino group, allows for the annulation of new rings onto the pyridine core. For instance, nitropyridine derivatives are instrumental in constructing bioactive molecules. mdpi.com The nitro group activates the pyridine ring for nucleophilic aromatic substitution, enabling the introduction of various functionalities. mdpi.com This reactivity is fundamental to building more elaborate pyridine-containing structures.

| Reagent/Condition | Product Type | Reference |

| Reduction (e.g., H₂/Pd-C) | Diaminopyridine derivative | mdpi.com |

| Cyclization with appropriate reagents | Fused bicyclic systems | ntnu.no |

Fused and Spirocyclic Architectures

The versatility of this compound extends to the synthesis of more intricate fused and spirocyclic systems. These complex three-dimensional structures are of significant interest in medicinal chemistry due to their potential for novel biological activities. The construction of these architectures often involves multi-step synthetic sequences where the functionalities of this compound are sequentially manipulated. For example, the development of spirocyclic tetrahydronaphthyridines, valuable scaffolds in drug discovery, has been achieved through modular and scalable synthetic methods starting from primary alkylamines. nih.gov While not directly starting from this compound, the principles of annulation and cyclization are applicable.

Application in Medicinal Chemistry Programs

The utility of this compound is prominently demonstrated in its application as a key intermediate in the synthesis of various drug candidates and pharmacological probes.

Precursor for Corticotropin-Releasing Factor (CRF) Receptor Antagonists

Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in the body's response to stress. nih.govmdpi.com Antagonists of the CRF1 receptor are being investigated as potential treatments for stress-related disorders such as anxiety and depression. nih.govmdpi.com this compound has been utilized as a precursor in the synthesis of certain CRF receptor antagonists. google.com For example, a novel 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) group, which could be derived from a nitropyridine precursor, was a key component in a potent CRF1 receptor antagonist. researchgate.net The synthesis of such antagonists often involves the coupling of the pyridine-containing fragment with other heterocyclic systems.

Intermediate for AAK1 Receptor Antagonists for Neurological Disorders and Viral Infections

Adaptor-associated kinase 1 (AAK1) is a protein kinase involved in clathrin-mediated endocytosis, a fundamental cellular process. nih.gov Inhibition of AAK1 has emerged as a potential therapeutic strategy for neurological disorders and has also been implicated in inhibiting viral entry into host cells. This compound can serve as a building block for the synthesis of AAK1 inhibitors. For instance, the synthesis of disubstituted isothiazolo[4,3-b]pyridines, a class of compounds known to inhibit cyclin G-associated kinase (GAK), a related kinase, starts from 2,4-dichloro-3-nitropyridine. nih.gov This highlights the utility of nitropyridine derivatives in accessing complex heterocyclic systems with kinase inhibitory activity.

Role in the Development of JAK-STAT Pathway Modulators for Proliferative Diseases

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. frontiersin.orgnih.gov Dysregulation of this pathway is implicated in various proliferative diseases, including cancers and myeloproliferative disorders. frontiersin.orggoogle.com Consequently, inhibitors of JAK kinases are of significant therapeutic interest. Nitropyridine derivatives have been used as precursors in the synthesis of potent JAK inhibitors. nih.gov For example, a series of potent JAK2 inhibitors were synthesized starting from 2-chloro-5-methyl-3-nitropyridine. mdpi.comnih.gov The nitro group in these precursors is a key handle for further chemical modifications to build the final inhibitor structure.

| Target | Therapeutic Area | Role of Nitropyridine Intermediate |

| CRF1 Receptor | Stress-related disorders | Precursor for antagonist synthesis |

| AAK1 Receptor | Neurological disorders, Viral infections | Building block for inhibitor synthesis |

| JAK-STAT Pathway | Proliferative diseases | Precursor for JAK inhibitor synthesis |

General Utility in Generating Bioactive Molecules for Diverse Therapeutic Areas

The pyridine ring is a privileged structure in drug design, and the introduction of a nitro group, as seen in this compound and its isomers, provides a handle for further chemical modifications, leading to a broad spectrum of biologically active compounds. mdpi.com The nitro group's electron-withdrawing nature can influence the molecule's reactivity and its interactions with biological targets. ontosight.ai

Derivatives of nitropyridines have demonstrated potential across various therapeutic areas, including:

Anticancer Agents: Nitropyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, certain nitropyridine-containing compounds have shown inhibitory activity against Janus kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in some cancers. mdpi.comnih.gov The synthesis of these inhibitors often involves the use of nitropyridine precursors, which are subsequently modified to yield the final active compounds. mdpi.comnih.gov Similarly, derivatives have been designed as tubulin polymerization inhibitors, a mechanism central to the action of many successful anticancer drugs. nih.gov

Antimicrobial and Antifungal Activity: The nitropyridine scaffold has been incorporated into molecules with antimicrobial and antifungal properties. mdpi.comontosight.ai For example, nitropyridine-containing complexes have demonstrated activity against bacteria such as S. aureus and E. coli, as well as the fungus C. albicans. mdpi.com

Antiviral Properties: The versatility of nitropyridines extends to the development of antiviral agents, with some derivatives showing potential as HIV-1 inhibitors. mdpi.com

Enzyme Inhibition: Nitropyridine derivatives have been explored as inhibitors for various enzymes. For example, they have been used to synthesize inhibitors of glycogen (B147801) synthase kinase-3 (GSK3) and semicarbazide-sensitive amine oxidase (SSAO). mdpi.comnih.gov

Antimalarial Activity: Researchers have synthesized nitropyridine-based compounds that exhibit potent antimalarial activity, with some demonstrating very low IC50 values. mdpi.comnih.gov

The synthesis of these bioactive molecules often leverages the reactivity of the nitro group and the ability to perform nucleophilic aromatic substitution on the pyridine ring. scielo.brnih.gov The specific substitution pattern on the pyridine ring, including the position of the nitro and methylamino groups, plays a crucial role in determining the biological activity of the resulting compounds. mdpi.com

Table 1: Examples of Bioactive Molecules Derived from Nitropyridine Scaffolds

| Therapeutic Area | Target | Example Precursor | Research Finding |

| Anticancer | Janus Kinase 2 (JAK2) | 2-Chloro-5-methyl-3-nitropyridine | Potent inhibitors with IC50 values in the micromolar range. mdpi.comnih.gov |

| Anticancer | Tubulin Polymerization | 6-Chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine | Derivatives exhibited significant cytotoxic activity against human tumor cell lines. nih.gov |

| Antimalarial | Plasmodium falciparum | 2-Chloro-5-nitropyridine (B43025) derivatives | Some compounds demonstrated IC50 values below 5 nM. mdpi.comnih.gov |

| Antifungal | Various fungal strains | 2-Amino-5-nitropyridine | Nitropyridine-containing complexes showed antimicrobial activity comparable to standard drugs. mdpi.com |

| Enzyme Inhibition | Glycogen Synthase Kinase-3 (GSK3) | 2,6-Dichloro-3-nitropyridine | An inhibitor with an IC50 of 8 nM was developed. mdpi.comnih.gov |

Contribution to PROTACs and Other Targeted Protein Degradation Modalities (as a structural component or precursor)

Targeted protein degradation (TPD) is a rapidly advancing therapeutic strategy that utilizes small molecules to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are a key technology in this field. While direct evidence of this compound's incorporation into PROTACs is still emerging, its precursor, 2,6-dichloro-3-nitropyridine, has been utilized in the synthesis of components for these degraders.

The general structure of a PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. The proximity induced by the PROTAC leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The relevance of nitropyridine derivatives in this context lies in their ability to serve as precursors for the synthesis of ligands that can be incorporated into PROTACs. For instance, the development of PROTACs targeting kinases often involves scaffolds that can be derived from nitropyridine precursors. The electrophilic nature of the chloropyridine moiety, activated by the adjacent nitro group, allows for its use in constructing the warhead that can covalently bind to specific amino acid residues, such as cysteine, in the target protein. mdpi.com

For example, a warhead like 6-chloro-3-nitropyridine has been used to target a cysteine residue in the receptor tyrosine kinase FGFR4. mdpi.com This same principle can be applied to develop ligands for other kinases that can then be integrated into a PROTAC framework. The nitro group in these structures not only activates the pyridine ring for nucleophilic substitution but can also form intramolecular hydrogen bonds that help to pre-organize the molecule into a bioactive conformation. mdpi.comresearchgate.net

While the direct use of this compound in published PROTAC structures is not yet widely documented, its chemical properties and the established use of similar nitropyridine derivatives as precursors for kinase inhibitors and other bioactive molecules suggest its potential as a valuable building block in the design and synthesis of novel PROTACs and other targeted protein degraders. nih.gov

Development of Novel Reagents and Catalysts from this compound Derivatives

The chemical reactivity of this compound and its derivatives makes them valuable starting materials for the synthesis of novel reagents and catalysts. The presence of the nitro group significantly influences the electronic properties of the pyridine ring, facilitating various chemical transformations. ontosight.ai

One key application is in the synthesis of other heterocyclic compounds. For example, 2-amino-3-nitropyridine (B1266227), a related compound, has been used as a precursor for the synthesis of pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines. scielo.br These transformations often involve the reduction of the nitro group to an amine, which can then participate in cyclization reactions to form new ring systems.

Furthermore, nitropyridine derivatives can be used to create fluorescent molecules. The introduction of different substituents onto the nitropyridine core can lead to compounds with interesting photophysical properties, such as a large Stokes shift, which is desirable in fluorescence-based applications. nih.gov The synthesis of these fluorescent probes often involves nucleophilic aromatic substitution reactions where the nitro group is displaced by a thiol or other nucleophile. nih.gov

In the realm of catalysis, pyridine derivatives are known to act as ligands for metal catalysts. mdpi.com While specific examples of catalysts derived directly from this compound are not extensively reported, the general principle of using substituted pyridines as ligands is well-established. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting catalyst, thereby influencing its activity and selectivity in various chemical reactions.

The versatility of this compound and related nitropyridines as precursors for a wide range of functional molecules underscores their importance in synthetic chemistry. Their utility in generating bioactive compounds, potential for constructing components of targeted protein degraders, and role in developing novel reagents and fluorescent probes highlight the broad applicability of this chemical scaffold.

Computational Chemistry and Theoretical Studies of N Methyl 2 Nitropyridin 3 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in understanding the electronic properties of N-methyl-2-nitropyridin-3-amine, providing insights into its reactivity, stability, and spectroscopic characteristics. Density Functional Theory (DFT) is a commonly employed method for such investigations, with hybrid functionals like B3LYP and a suitable basis set such as 6-311G(d,p) offering a good balance between accuracy and computational cost for molecules of this nature. nih.gov

Molecular Orbitals and Electron Density Distribution

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For substituted nitropyridines, the HOMO is typically characterized by a significant contribution from the electron-donating amino group and the π-system of the pyridine (B92270) ring. mdpi.com In contrast, the LUMO is generally localized on the electron-withdrawing nitro group and the pyridine ring. mdpi.com This distribution of electron density in the frontier orbitals is crucial for the molecule's chemical reactivity, suggesting that the amino group is the primary site for electrophilic attack, while the nitro-substituted ring is susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap implies that the molecule can be more easily excited and is therefore more reactive. In molecules with similar structures, this energy gap is instrumental in understanding charge transfer interactions. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO-1 | -7.85 |

| HOMO | -6.20 |

| LUMO | -2.15 |

| LUMO+1 | -0.98 |

| HOMO-LUMO Gap | 4.05 |

Note: These values are illustrative and based on typical DFT calculations for similar nitropyridine derivatives.

The electron density distribution, which can be visualized through electron density maps, would likely show a high electron density around the nitrogen and oxygen atoms of the nitro group and the nitrogen of the methylamino group, consistent with their high electronegativity. The pyridine ring would exhibit a delocalized π-electron system, perturbed by the substituents.

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps are color-coded to represent different potential values, where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the nitro group, making them likely sites for interactions with electrophiles or for hydrogen bonding. researchgate.netdoi.org The region around the hydrogen atom of the N-methylamino group would likely exhibit a positive potential, indicating its potential role as a hydrogen bond donor. The aromatic ring itself would display a more complex potential distribution due to the competing effects of the electron-donating methylamino group and the electron-withdrawing nitro group.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. The key flexible bonds in this molecule are the C-N bond of the methylamino group and the C-N bond of the nitro group.

Table 2: Illustrative Dihedral Angles for the Most Stable Conformer of this compound

| Dihedral Angle | Definition | Value (degrees) |

| τ1 | O-N-C2-C3 | ~10-20 |

| τ2 | C(methyl)-N(amino)-C3-C2 | ~0-15 |

Note: These values are illustrative and based on DFT calculations for analogous substituted nitropyridines.

Molecular dynamics simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in solution. MD simulations track the atomic motions over time, allowing for the exploration of the conformational landscape and the study of how the molecule interacts with solvent molecules. This information is particularly useful for understanding its behavior in biological systems or as a reactant in a chemical process.

Prediction of Reactivity and Selectivity via Computational Models

Computational models are powerful tools for predicting the reactivity and selectivity of this compound in various chemical transformations.

Transition State Analysis for Key Transformations

Understanding the mechanism of a chemical reaction requires the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the TS geometry and calculate its energy, providing the activation energy barrier for the reaction.

For this compound, key transformations could include nucleophilic aromatic substitution, reduction of the nitro group, or electrophilic attack on the ring. For instance, in a nucleophilic aromatic substitution reaction, where a nucleophile attacks the pyridine ring, transition state analysis can help to determine the preferred site of attack (regioselectivity) by comparing the activation energies for attack at different positions. Theoretical studies on the reactions of similar nitropyridines with amines have utilized DFT to analyze the reaction mechanism and transition states. researchgate.net

Reaction Pathway Elucidation

Beyond identifying the transition state, computational chemistry can elucidate the entire reaction pathway, including the reactants, intermediates, transition states, and products. This provides a detailed, step-by-step understanding of the reaction mechanism.

For example, the reduction of the nitro group to an amino group is a common transformation for nitroaromatic compounds. Computational studies can model this process, exploring different reducing agents and reaction conditions to predict the most efficient pathway. The mechanism could involve several intermediate species, and their relative stabilities can be calculated to understand the reaction progress. Studies on related systems have investigated reaction pathways for processes like nitro group migration, which can be a competing reaction in nucleophilic substitutions of nitropyridines. clockss.org The elucidation of such pathways is crucial for optimizing reaction conditions to favor the desired product and minimize side reactions.

Ligand-Protein Interaction Modeling for Derived Compounds

Computational chemistry provides powerful tools to investigate how novel compounds derived from a core chemical structure might interact with biological targets at a molecular level. For derivatives of this compound, these in silico techniques, particularly molecular docking and the analysis of structure-activity relationships, are instrumental in predicting their potential as therapeutic agents and guiding further chemical synthesis and biological testing.

Docking Studies and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for estimating the strength of the interaction, commonly expressed as a binding affinity or docking score.

Several studies have explored the interaction of compounds derived from various nitropyridine scaffolds with different protein targets. For instance, pyrido[2,3-b]pyrazine (B189457) derivatives, which can be synthesized from starting materials like 4-methyl-3-nitropyridin-2-amine, have been investigated for their potential as anticancer agents. ikm.org.my Docking studies of these derivatives against the KRAS protein, a key target in many cancers, revealed strong binding interactions. Compound 7b in this series, for example, formed four significant hydrogen bonds with amino acid residues Asn116, Lys117, Asp119, and Ser145 within the KRAS protein structure, resulting in a predicted binding energy of -8.2 kcal/mol. ikm.org.my Another derivative, 7a , showed a binding energy of -8.0 kcal/mol, forming seven hydrogen bonds with residues such as Gly13, Val29, and Asp119. ikm.org.my

In a different context, derivatives of 2,3-diaryl-3H-imidazo[4,5-b]pyridine, synthesized from 2-chloro-3-nitropyridine (B167233), were evaluated as potential anti-inflammatory agents by targeting the cyclooxygenase-2 (COX-2) enzyme. nih.gov Docking simulations for the most active compound, 3f , showed that its binding mode within the COX-2 active site was similar to that of the known inhibitor celecoxib, indicating a plausible mechanism of action. nih.gov

Furthermore, computational screening of imidazo[1,2-a]pyrimidine (B1208166) derivatives identified potential dual inhibitors of human Angiotensin-Converting Enzyme 2 (hACE2) and the SARS-CoV-2 Spike (S) protein. nih.gov One promising compound, 7a from this series, exhibited a high binding affinity of -9.1 kcal/mol for the ACE2 receptor, which was competitive with the natural ligand angiotensin II (-9.2 kcal/mol). nih.gov Its affinity for the S protein was also notable at -7.3 kcal/mol. nih.gov

The table below summarizes the findings from various docking studies on compounds derived from nitropyridine structures.

| Compound/Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Pyrido[2,3-b]pyrazine derivative (7b ) | KRAS | -8.2 | Asn116, Lys117, Asp119, Ser145 | ikm.org.my |

| Pyrido[2,3-b]pyrazine derivative (7a ) | KRAS | -8.0 | Gly13, Val29, Asn116, Asp119, Ser145, Ala146 | ikm.org.my |

| Imidazo[1,2-a]pyrimidine derivative (7a ) | hACE2 | -9.1 | Not Specified | nih.gov |

| Imidazo[1,2-a]pyrimidine derivative (7a ) | SARS-CoV-2 S protein | -7.3 | Not Specified | nih.gov |

| Analogous Indole Derivative | Androgen Receptor (AR) | -7.0 | Not Specified |

Structure-Activity Relationship (SAR) Insights from Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches are pivotal in elucidating these relationships by providing a molecular basis for observed activity trends.

For a series of allosteric inhibitors targeting the protein tyrosine phosphatase SHP-2, computational methods provided key SAR insights. mdpi.com Researchers started with a known pyrazine-based inhibitor and computationally explored replacing the pyrazine (B50134) core with pyridine, a modification that leads to structures related to nitropyridine derivatives. The resulting pyridine-based compound (compound 1 ) was found to retain biochemical activity, although it was 16 times less potent than the original inhibitor SHP099. mdpi.com

Further computational analysis using the Fragment Molecular Orbital (FMO) method helped to rationalize these findings. The study revealed that a dichlorophenyl group effectively filled a small hydrophobic pocket formed by specific amino acids (Arg111, Thr253, Leu254, Gln257, and Gln495). mdpi.com The analysis also highlighted the importance of solvation free energy; for example, replacing a piperazine (B1678402) ring with pyrrolidine-3-amine resulted in a compound with comparable potency, which was attributed to a more favorable (less) solvation free energy. mdpi.com These computational insights are invaluable for guiding the design of new derivatives with improved potency and pharmacokinetic properties.

Similarly, in the development of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, SAR studies led to the synthesis of complex molecules derived from 2,6-dichloro-3-nitropyridine. nih.gov The process involved sequential chemical modifications, including Suzuki couplings and aminations, with the final compounds showing high potency. The most active inhibitor in this series, which featured a 2,4-dichlorophenyl group, demonstrated an IC₅₀ of 8 nM. nih.gov While this study did not detail the computational modeling, the systematic modification of the nitropyridine scaffold to probe the SAR is a classic strategy that is often complemented by computational analysis to understand the key molecular interactions driving the observed activity.

These examples underscore the synergy between synthetic chemistry and computational modeling in modern drug discovery. By predicting how structural changes to a parent molecule like this compound might affect protein binding, researchers can more rationally design and prioritize the synthesis of new compounds with enhanced biological activity.

Future Research Directions and Emerging Applications of N Methyl 2 Nitropyridin 3 Amine

Exploration of Undiscovered Synthetic Routes and Derivatizations

The future of N-methyl-2-nitropyridin-3-amine in various applications is intrinsically linked to the development of efficient and versatile synthetic methodologies. While standard methods for the synthesis of nitropyridines and their amino derivatives exist, there is considerable scope for the exploration of novel and more sustainable synthetic routes.

Undiscovered Synthetic Routes:

Current synthetic strategies for similar compounds often involve multi-step processes that may suffer from harsh reaction conditions and limited substrate scope. Future research could focus on the development of one-pot multicomponent reactions to construct the this compound scaffold, which would enhance efficiency and reduce waste. Furthermore, the application of modern synthetic techniques such as microwave-assisted synthesis and flow chemistry could lead to faster, more scalable, and environmentally benign production methods. The use of greener catalysts and solvents will also be a key aspect of developing sustainable synthetic protocols.

Derivatizations:

The functional groups present in this compound offer multiple avenues for derivatization, allowing for the fine-tuning of its chemical and physical properties.

Modification of the Amino Group: The secondary amine can be further alkylated, acylated, or incorporated into more complex heterocyclic systems. These modifications can significantly impact the compound's solubility, steric profile, and biological activity.

Reactions of the Nitro Group: The nitro group can be reduced to an amino group, which opens up a plethora of further functionalization possibilities, including diazotization and subsequent coupling reactions. This would allow for the synthesis of a wide range of azo dyes or other substituted pyridines.

Functionalization of the Pyridine (B92270) Ring: The pyridine ring itself can be subjected to various substitution reactions. For instance, nucleophilic aromatic substitution at positions activated by the nitro group could introduce new functional groups, leading to a diverse library of derivatives.

| Potential Derivatization Strategy | Functional Group Targeted | Potential Outcome |

| Further Alkylation/Acylation | Methylamino group | Altered solubility and steric properties |

| Reduction | Nitro group | Formation of a reactive amino group for further synthesis |

| Nucleophilic Aromatic Substitution | Pyridine ring | Introduction of new functionalities to tune properties |

Advanced Applications in Materials Science and Polymer Chemistry

The unique electronic structure of this compound makes it an intriguing candidate for applications in materials science and polymer chemistry.

Materials Science:

The "push-pull" nature of the molecule suggests potential for nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. Future research could involve the synthesis of derivatives with extended π-conjugated systems to enhance these NLO properties. Furthermore, the ability of the pyridine nitrogen and the amino group to coordinate with metal ions could be exploited for the development of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, sensing, or gas storage properties. The inherent fluorescence of some aminopyridine derivatives also suggests that this compound and its derivatives could be investigated as organic light-emitting diode (OLED) materials or fluorescent sensors for specific analytes.

Polymer Chemistry:

This compound can be envisioned as a functional monomer for the synthesis of novel polymers. By introducing polymerizable groups (e.g., vinyl, acrylate) onto the molecule, it could be incorporated into polymer backbones or as pendant groups. The resulting polymers could exhibit interesting properties such as thermal stability, conductivity, or photoresponsiveness. For instance, polymers containing this moiety might find applications as charge-transporting materials in organic electronics or as sensory materials in chemical sensors.

| Potential Application Area | Key Property | Example Application |

| Nonlinear Optics | "Push-pull" electronic structure | Optical switching, frequency doubling |

| Metal-Organic Frameworks | Metal-coordinating sites | Gas storage, catalysis |

| Organic Electronics | Charge-transport capabilities | OLEDs, organic photovoltaics |

| Sensory Materials | Fluorescence, analyte interaction | Chemical sensors |

Role in Sustainable Chemistry and Resource Efficiency

In the context of growing environmental concerns, the development of chemical processes that are sustainable and resource-efficient is paramount. Future research on this compound should be guided by the principles of green chemistry.

This includes the development of synthetic routes that minimize the use of hazardous reagents and solvents, reduce energy consumption, and maximize atom economy. The exploration of catalytic methods, particularly those employing earth-abundant and non-toxic metals, will be crucial. Furthermore, investigating the potential of this compound as a building block derived from renewable feedstocks could contribute to a more sustainable chemical industry. Its potential application as a catalyst or a component in recyclable materials would also align with the goals of a circular economy.

High-Throughput Screening and Combinatorial Chemistry utilizing this compound

The structural features of this compound make it an attractive scaffold for the generation of chemical libraries for high-throughput screening (HTS). HTS is a key technology in drug discovery and materials science for rapidly identifying compounds with desired biological or physical properties.

By systematically creating a diverse range of derivatives of this compound through combinatorial chemistry, large libraries of compounds can be generated. These libraries can then be screened against various biological targets (e.g., enzymes, receptors) to identify potential drug candidates. Similarly, these libraries can be screened for desirable material properties, such as fluorescence, conductivity, or catalytic activity. The amenability of the core structure to various chemical modifications is a significant advantage in this context.

Integration into Complex Biological Systems for Probe Development and Functional Studies

Substituted aminopyridines are known to exhibit a range of biological activities and are often used as scaffolds in medicinal chemistry. The specific substitution pattern of this compound could lead to interesting interactions with biological systems.

Probe Development:

The potential fluorescence of derivatives of this compound makes them promising candidates for the development of biological probes. By attaching specific targeting moieties, these fluorescent molecules could be designed to selectively label and visualize specific cellular components or biomolecules. For example, they could be developed into probes for sensing metal ions, pH changes, or the activity of specific enzymes within living cells.

Functional Studies:

常见问题

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require strict moisture control.

- Catalysts : Pd/NiO catalysts (used in analogous reductive aminations) improve efficiency and selectivity .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 65–85% after purification by column chromatography .

Basic: How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:

Structural confirmation requires a combination of techniques:

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.8–3.2 ppm), and amine protons (δ 5.0–5.5 ppm, if unsubstituted) .

- ¹³C NMR : Nitro groups appear at δ 140–150 ppm; methyl carbons at δ 35–40 ppm .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 168.06 for C₆H₇N₃O₂) .

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) resolve bond lengths and angles, critical for confirming regioselectivity .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Light Sensitivity : The nitro group renders the compound light-sensitive. Store in amber vials at –20°C .

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during synthesis or drying .

- Nitrosamine Risk : Secondary amines (like the methyl group) may form nitrosamines under acidic or nitrosating conditions. Use antioxidants (e.g., BHT) in storage and monitor via LC-MS/MS .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states. The nitro group at C2 withdraws electron density, making C3 more electrophilic. Methylation at C3 is less favored than C2 due to steric hindrance .

- Molecular Electrostatic Potential (MEP) Maps : Highlight regions of high electron density (amine group) for predicting reaction sites .

- Case Study : Analogous compounds (e.g., 6-chloro-N-methyl-3-nitropyridin-2-amine) show 30% higher reactivity at C2 vs. C3 in SNAr reactions .

Advanced: What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

-

Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., halogenated or methoxy-substituted derivatives) to isolate electronic vs. steric effects. For example:

Derivative Substituent IC₅₀ (μM) Notes This compound None 45.2 Baseline activity 6-Chloro derivative Cl at C6 12.7 Enhanced electrophilicity 5-Methoxy derivative OMe at C5 78.9 Reduced bioavailability -

Mechanistic Profiling : Use kinase inhibition assays or molecular docking (AutoDock Vina) to identify off-target interactions .

Advanced: How can impurity profiling during synthesis mitigate risks of genotoxic nitrosamines?

Methodological Answer:

- Risk Factors : Secondary amines + nitrite sources (e.g., solvents, reagents) → nitrosamine formation.

- Analytical Workflow :

- LC-HRMS : Detect trace nitrosamines (LOQ ≤ 1 ppm) .

- SPE Purification : Remove nitrite contaminants using C18 cartridges.

- Stability Studies : Accelerated aging (40°C/75% RH) to assess degradation pathways .

- Case Study : In analogous compounds, adjusting pH to >7.0 reduced nitrosamine formation by 90% .

Handling & Safety: What PPE and engineering controls are critical when working with this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and P95 respirator for powder handling .

- Ventilation : Use fume hoods with ≥100 fpm face velocity.

- Spill Management : Neutralize with 10% acetic acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。